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Cat. No.: B1346971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
o-Diiodobenzene, systematically named 1,2-diiodobenzene, is an aromatic organic compound

with the chemical formula C₆H₄I₂. It consists of a benzene ring substituted with two iodine

atoms on adjacent carbon atoms. This compound serves as a valuable building block in

organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds

through various coupling reactions. Its structural characteristics, including the steric and

electronic effects of the bulky iodine substituents, play a crucial role in its reactivity and

potential applications in medicinal chemistry and materials science. This guide provides a

comprehensive overview of the molecular structure of o-diiodobenzene, supported by

experimental data and protocols.

Molecular Structure and Geometry
The molecular structure of o-diiodobenzene is defined by the arrangement of its constituent

atoms and the bonding interactions between them. While a definitive single-crystal X-ray

structure has not been publicly reported, valuable insights into its geometry have been

obtained from gas-phase electron diffraction studies and computational modeling.
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Property Value

Chemical Formula C₆H₄I₂[1][2][3][4]

Molecular Weight 329.90 g/mol [2]

IUPAC Name 1,2-diiodobenzene[2]

CAS Number 615-42-9[2]

Appearance Liquid

Bond Lengths and Angles
Experimental data from gas-phase electron diffraction suggests a distortion of the benzene ring

from a perfect hexagon due to the steric strain imposed by the two large, adjacent iodine

atoms. The most satisfactory explanation of the electron diffraction results indicates that the I-C

valence directions are bent by approximately 10° from their symmetrical positions in the plane

of the benzene ring. The distance between the two iodine atoms has been determined to be

4.00 Å.

Due to the absence of a definitive crystal structure, the following table presents a combination

of experimental data from electron diffraction and typical bond lengths for similar aromatic

compounds.

Bond/Angle Parameter Value (Å or °)

Bond Lengths C-C (aromatic) ~1.39 - 1.40

C-H (aromatic) ~1.08

C-I Not precisely determined

I-I distance 4.00

Bond Angles C-C-C (in ring) ~120

C-C-I Distorted from 120°

I-C-C-I (dihedral) Planar or near-planar
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Note: The values for C-C and C-H bond lengths and C-C-C bond angles are typical for

benzene derivatives and are included for completeness. The C-I bond length and C-C-I bond

angles are expected to deviate from standard values due to steric hindrance.

Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure

of o-diiodobenzene, highlighting the ortho positioning of the iodine atoms on the benzene ring.

Molecular structure of o-diiodobenzene.

Experimental Protocols
Synthesis of o-Diiodobenzene
A common and effective method for the synthesis of o-diiodobenzene is through the

Sandmeyer reaction, starting from 2-iodoaniline.[5][6][7] This multi-step process involves the

diazotization of the primary amine followed by the introduction of the second iodine atom.

Materials:

2-Iodoaniline

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Potassium iodide (KI)

Ice

Sodium thiosulfate (Na₂S₂O₃) solution (for workup)

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Drying agent (e.g., anhydrous magnesium sulfate)

Workflow for the Synthesis of o-Diiodobenzene:
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Diazotization Iodination (Sandmeyer Reaction) Workup and Purification

Dissolve 2-iodoaniline in acid Cool to 0-5 °C Add NaNO2 solution dropwise Forms diazonium salt Add diazonium salt solution to KI solution Warm to room temperature N2 evolution Quench with Na2S2O3 Extract with organic solvent Dry and concentrate Purify (e.g., distillation or chromatography)

Click to download full resolution via product page

General workflow for the synthesis of o-diiodobenzene.

Procedure:

Diazotization of 2-Iodoaniline:

Dissolve 2-iodoaniline in a cooled solution of concentrated hydrochloric acid or sulfuric

acid and water.

Cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the

temperature below 5 °C. Stir vigorously during the addition. The completion of the

diazotization can be tested with starch-iodide paper.

Iodination:

In a separate flask, prepare a solution of potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.[6]

[8] A "reverse addition" is often recommended to control the reaction and minimize

foaming.[6][8]

After the addition is complete, allow the mixture to warm to room temperature and then

gently heat it until the evolution of nitrogen gas ceases.

Workup and Purification:
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Cool the reaction mixture and, if necessary, add a solution of sodium thiosulfate to reduce

any excess iodine.

Extract the crude o-diiodobenzene with a suitable organic solvent.

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

Remove the solvent under reduced pressure.

Purify the resulting residue by vacuum distillation or column chromatography to obtain

pure o-diiodobenzene.

Structural Characterization Methods
Gas-Phase Electron Diffraction (GED):

This technique is used to determine the structure of molecules in the gas phase, free from

intermolecular interactions.[3]

General Protocol:

A high-energy electron beam is directed at a gaseous sample of o-diiodobenzene.

The electrons are scattered by the molecule's electrostatic potential.

The scattered electrons create a diffraction pattern that is recorded on a detector.

The diffraction pattern is analyzed to determine the internuclear distances within the

molecule.

Spectroscopic Analysis:

Standard spectroscopic techniques are used to confirm the identity and purity of o-

diiodobenzene.
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Technique Experimental Details

¹H NMR

Typically run at 300 MHz in a deuterated solvent

such as chloroform-d (CDCl₃) or carbon

tetrachloride (CCl₄).[9]

¹³C NMR
Provides information on the carbon skeleton of

the molecule.

Infrared (IR) Spectroscopy

Can be performed on a neat liquid sample using

a capillary cell or with an ATR-FTIR

spectrometer.[2]

Mass Spectrometry (MS)
Provides the molecular weight and

fragmentation pattern of the molecule.

Signaling Pathways and Biological Activity
Currently, there is no significant body of research indicating that o-diiodobenzene is directly

involved in specific biological signaling pathways. Its primary role in the context of drug

development is as a synthetic intermediate for the construction of more complex, biologically

active molecules.

Conclusion
o-Diiodobenzene is a key synthetic intermediate whose molecular structure is characterized by

the presence of two sterically demanding iodine atoms in an ortho relationship on a benzene

ring. This arrangement leads to a distorted geometry, as evidenced by gas-phase electron

diffraction studies. While a definitive crystal structure remains to be reported, the available data

provides a solid foundation for understanding the structural properties of this important

molecule. The synthetic and analytical protocols outlined in this guide offer a practical

framework for researchers working with o-diiodobenzene in various scientific and industrial

settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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